Home > Products > Screening Compounds P139877 > Fondaparinux sodiuM interMediate A
Fondaparinux sodiuM interMediate A - 114870-02-9

Fondaparinux sodiuM interMediate A

Catalog Number: EVT-1522367
CAS Number: 114870-02-9
Molecular Formula: C15H23NNa2O6S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fondaparinux sodium is a synthetic low-molecular-weight heparin that functions as an anticoagulant, primarily used in the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. This compound is derived from the antithrombin-binding domain of heparin and is characterized by its pentasaccharide structure, which includes glucosamine, glucuronic acid, and iduronic acid in its sequence. The compound is notable for its high specificity for antithrombin, leading to effective inhibition of factor Xa in the coagulation cascade .

Source

Fondaparinux sodium is synthesized through complex chemical processes involving multiple steps of glycosylation and sulfation. The synthesis typically begins with simpler sugar derivatives, which undergo various reactions to form the final pentasaccharide structure. The synthesis methods have evolved over time, with recent advancements focusing on improving yield and purity while minimizing impurities .

Classification

Fondaparinux sodium falls under the category of anticoagulants, specifically classified as a synthetic low-molecular-weight heparin. It is part of a broader class of drugs that inhibit blood coagulation by targeting specific factors in the coagulation pathway .

Synthesis Analysis

Methods

The synthesis of Fondaparinux sodium involves several key steps:

  1. Starting Materials: The process typically begins with a precursor compound that contains the necessary sugar moieties.
  2. Glycosylation Reactions: These reactions are crucial for building the pentasaccharide structure. Catalytic glycosylation methods have been developed to improve efficiency and selectivity.
  3. Sulfation: This step introduces sulfate groups into the molecule, which are essential for its anticoagulant activity. Sulfation can be performed using sulfur trioxide-amine complexes under controlled pH conditions to minimize impurities .
  4. Purification: After synthesis, the product undergoes purification to remove any by-products or unreacted starting materials.

Technical Details

The synthesis process can involve over 50 chemical steps, including protection and deprotection strategies to manage functional groups effectively. Recent advancements have focused on optimizing reaction conditions to enhance yields and reduce the formation of undesired by-products .

Molecular Structure Analysis

Structure

Fondaparinux sodium has a complex molecular structure characterized by its linear octasulfated pentasaccharide form. The molecule consists of five saccharide units connected through alternating α- and β-glycosidic linkages. The specific arrangement of these units contributes to its biological activity.

Data

  • Molecular Formula: C_21H_28N_2O_21S_5Na
  • Molecular Weight: Approximately 600 Da
  • Structural Features: Includes five sulfate esters on oxygen and nitrogen atoms, as well as hydroxyl groups contributing to its solubility and interaction with biological targets .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Fondaparinux sodium include:

  1. Glycosylation: Critical for forming the pentasaccharide backbone.
  2. Sulfation: Essential for imparting anticoagulant properties.
  3. Deprotection Steps: Necessary to reveal functional groups after protective groups are removed.

Technical Details

The glycosylation reactions can face challenges such as competing α- and β-glycosylation pathways, which can affect yield and purity. Optimizing reaction conditions (e.g., temperature, pH) is crucial to achieving desired outcomes in these reactions .

Mechanism of Action

Fondaparinux sodium exerts its anticoagulant effect primarily through its interaction with antithrombin III, a key protein in the coagulation cascade. By binding to antithrombin III, Fondaparinux induces a conformational change that enhances the protein's ability to inhibit factor Xa, leading to decreased thrombin generation and reduced clot formation.

Process

  1. Binding: Fondaparinux binds specifically to antithrombin III.
  2. Activation: This binding activates antithrombin III, enhancing its inhibitory effect on factor Xa.
  3. Anticoagulation: The inhibition of factor Xa ultimately prevents thrombus formation in blood vessels .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Highly soluble in water due to its ionic nature from sulfate groups.

Chemical Properties

  • Stability: Fondaparinux sodium is stable under normal storage conditions but sensitive to heat and moisture.
  • pH Range: Typically stable within a pH range of 4-7.

Relevant data indicates that impurities can arise during synthesis; thus, rigorous purification processes are employed to ensure product quality .

Applications

Fondaparinux sodium is primarily used in clinical settings as an anticoagulant agent for:

  • Prevention of Deep Vein Thrombosis: Especially in patients undergoing surgery or those who are immobile.
  • Treatment of Pulmonary Embolism: As part of a comprehensive management strategy for patients with this condition.
  • Acute Coronary Syndrome Management: Used in conjunction with other therapies to prevent thrombotic events.

Its synthetic nature also allows for consistent quality free from contamination issues often associated with animal-derived heparins .

Chemical Characterization of Fondaparinux Sodium Intermediate A

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) serves as a cornerstone for structural validation and purity assessment of Fondaparinux Sodium Intermediate A. This technique exploits the intrinsic property that proton integration in ¹H-NMR spectra provides equimolar responses across all molecules under controlled conditions. Studies demonstrate exceptional reproducibility in quantifying Fondaparinux standards, with content determinations (9.64 mg/mL in 1999 vs. 9.75 mg/mL in 2016) showing no significant deviation over a 17-year period despite advancements in instrumentation (400 MHz to 500 MHz cryoprobes) and analyst variability [1] [5].

Advanced 2D NMR techniques (COSY, HSQC, HMBC, TOCSY) resolve the pentasaccharide's complex proton and carbon networks. Key findings include:

  • Iduronic Acid Conformational Dynamics: In solution, the iduronic acid residue (Ring G) exhibits rapid equilibrium between ( ^1C4 ) chair and ( ^2S0 ) skew-boat conformations, contrasting with the locked ( ^2S_0 ) conformation observed in protein-bound states [1] [6].
  • Anomeric Proton Signatures: Distinct chemical shifts for anomeric protons (δ 5.30–5.70 ppm) confirm glycosidic linkages, while sulfation patterns influence downfield displacements of methylene and methine protons [3] [4].

Table 1: Key ¹H-NMR Assignments for Fondaparinux Sodium Intermediate A

ResidueProton PositionChemical Shift (δ, ppm)Multiplicity
GlcNS6SH-15.70d (J=3.5 Hz)
IdoA2SH-15.30s
GlcNS3S6SH-23.45dd
IdoA2SH-54.55m

Mass Spectrometric Profiling for Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) enables precise molecular weight confirmation and impurity profiling of Fondaparinux Sodium Intermediate A. The theoretical monoisotopic mass of the fully sulfated pentasaccharide (C({31})H({43})N(3)O({49})S(8)Na(8)) is 1,728.14 Da, with HRMS data typically showing deviations <5 ppm [3]. Negative-ion mode electrospray ionization (ESI) reveals a dominant [M–5H]⁵⁻ ion cluster at m/z 345.6, corroborating the pentasaccharide’s high negative charge density [3].

Critical applications include:

  • Impurity Characterization: Prep-HPLC coupled to HRMS identified nine structurally related analogues in synthetic batches, including desulfation variants (e.g., loss of 80 Da, SO(_3)) and glycosidic bond isomers [3].
  • Batch Consistency: HRMS profiles serve as release specifications, ensuring ≤0.5% deviation from theoretical mass in pharmaceutical-grade material [3].

Table 2: Major HRMS-Detected Impurities in Fondaparinux Sodium Intermediate A

Analog DesignationObserved [M–H]⁻ (m/z)Mass Defect (Da)Structural Deviation
Rrt1.171,702.34–25.80O-Methylation at reducing end
Rrt0.921,648.27–79.87Desulfation at GlcN6S
Rrt1.051,712.21–15.93Epimerization at IdoA2S to GlcA

Crystallographic Analysis and Polymorphic Forms

Single-crystal X-ray diffraction provides unambiguous confirmation of Fondaparinux Sodium Intermediate A’s absolute configuration and solid-state behavior. Crystallization challenges arise from the molecule’s linear topology and conformational flexibility, necessitating optimized conditions (e.g., vapor diffusion with ethanol/water) [1] [5].

Structural insights include:

  • Asymmetric Unit Composition: Contains one pentasaccharide anion (with one protonated carboxylate), nine sodium cations, 17 coordinated H(2)O molecules, and 15 lattice H(2)O molecules [1] [6].
  • Iduronic Acid Conformation: The solid-state iduronate ring (Ring G) adopts a heavily distorted ( ^4C1 ) chair conformation (Cremer-Pople parameters: θ=38°, φ=310°), distinct from the ( ^2S0 ) skew-boat seen in antithrombin-III complexes [1] [5].
  • Sodium Coordination: Seven ordered Na⁺ ions exhibit octahedral coordination (avg. Na–O distance: 2.45 Å), forming a 3D network via sulfate/carboxylate bridges [5] [6].

XRPD analysis distinguishes amorphous (broad halo pattern) and crystalline polymorphs. Crystalline forms generate characteristic peaks at 5.6°, 10.8°, and 15.3° 2θ (Cu-Kα), validated against simulated patterns from single-crystal data [1].

Table 3: Crystallographic Parameters of Fondaparinux Sodium Intermediate A

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(_1)
Unit Cell Dimensionsa=15.2 Å, b=20.5 Å, c=18.7 Å, β=105°
R-Factor0.048
Coordination GeometryNa⁺–O (avg. 2.45 Å)

Comparative Analysis with Related Heparinoid Intermediates

Fondaparinux Sodium Intermediate A exhibits distinct structural and functional attributes compared to other heparin-derived intermediates:

  • Synthetic Efficiency: Traditional Fondaparinux synthesis requires >50 steps (overall yield: ~0.1%), whereas Intermediate A leverages modular chemoenzymatic approaches to reduce steps to <30, enhancing batch reproducibility [3] [7].
  • Conformational Flexibility: Unlike low-molecular-weight heparins (LMWHs) with rigid protein-bound conformations, Intermediate A’s iduronic acid transitions freely between chair and skew-boat forms in solution. This flexibility diminishes upon protein binding, as shown by TRESI-HDX MS studies [8].
  • Sulfation Specificity: Intermediate A maintains strict O-sulfation at C2 (IdoA), C3/C6 (GlcN), and N-sulfation, whereas LMWHs exhibit variable sulfation patterns. This homogeneity enables 95–98% anti-factor Xa specificity versus 70–85% for enoxaparin [7] [8].
  • Analytical Tractability: Defined structure permits absolute qNMR quantification, whereas LMWH intermediates require composite assays (chromogenic, gel electrophoresis) due to heterogeneity [1] [3].

Table 4: Key Differentiators of Fondaparinux Sodium Intermediate A vs. LMWH Intermediates

PropertyFondaparinux Intermediate ALMWH Intermediates
Molecular Weight1,728.14 Da (monodisperse)3,500–6,500 Da (polydisperse)
Synthesis MethodChemoenzymatic (<30 steps)Chemical/Enzymatic Depolymerization
Iduronic Acid DynamicsEquilibrium of ( ^1C4 )/( ^2S0 )Protein-locked ( ^2S_0 )
Sulfation Consistency>98% site-specific60–80% site-specific

Properties

CAS Number

114870-02-9

Product Name

Fondaparinux sodiuM interMediate A

Molecular Formula

C15H23NNa2O6S2

Synonyms

FSA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.